Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe
Overview
Description
The peptide “Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe” is also known as SFLLRNPNDKYEPF or Thrombin Receptor Activator Peptide (TRAP) . It has a molecular weight of 1739.92 .
Synthesis Analysis
The synthesis of this peptide would involve the stepwise addition of each amino acid in the sequence. Each addition would involve a reaction between the amino group of one amino acid and the carboxyl group of the next, forming a peptide bond. This process would be repeated until the entire sequence is assembled .Molecular Structure Analysis
The molecular structure of this peptide is determined by the sequence of its amino acids and the conformation of the peptide backbone. The peptide’s structure can be analyzed using various techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
This peptide can participate in various chemical reactions, particularly those involving its amino and carboxyl groups. For example, it can undergo hydrolysis, breaking the peptide bonds to yield the individual amino acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this peptide are determined by its amino acid sequence and structure. It is a white powder with a peptide content of approximately 70%. It is stable at -20°C .Scientific Research Applications
Application in Biochemistry
- Field : Biochemistry
- Application Summary : This peptide sequence is part of the chicken hepatic lectin, a membrane receptor for glycoproteins . The chicken hepatic lectin is involved in the clearance of glycoproteins from circulation .
- Methods of Application : The complete amino acid sequence of chicken hepatic lectin has been established by analysis of peptides generated by chemical cleavage at methionine or tryptophan residues . Larger BrCN fragments were further digested with trypsin, chymotrypsin, and clostripain . All sequences were determined by automated sequential Edman degradation .
- Results : The complete sequence of the chicken hepatic lectin was determined, which is the first step toward elucidating the role of chicken hepatic lectin as a receptor for selective endocytosis .
Application in Biomedical Engineering
- Field : Biomedical Engineering
- Application Summary : This peptide sequence is part of fibroin, a protein in silk. Fibroin–chitosan composites, especially those containing nanohydroxyapatite, show potential for bone tissue regeneration .
- Methods of Application : The intermolecular interactions of fibroin and chitosan were analyzed using a molecular dynamics approach . Two types of systems were investigated: one containing acetic acid and the other containing calcium (Ca 2+) and hydrogen phosphate (HPO₄ 2−) ions mimicking hydroxyapatite conditions .
- Results : The calculated binding energy values for the fibroin–chitosan complexes confirm their remarkable stability . The high affinity of fibroin for chitosan can be explained by the formation of a dense network of interactions between the considered biopolymers .
Application in Vascular Physiology
- Field : Vascular Physiology
- Application Summary : This peptide sequence has contractile effects on vascular smooth muscle . It stimulates the hydrolysis of phosphoinositides .
- Methods of Application : The peptide can be applied to vascular smooth muscle cells in culture or in tissue sections to observe its effects . The hydrolysis of phosphoinositides can be measured using radiolabeled substrates and thin-layer chromatography .
- Results : The application of this peptide sequence results in contraction of vascular smooth muscle cells and increased hydrolysis of phosphoinositides .
Application in Gastrointestinal Physiology
- Field : Gastrointestinal Physiology
- Application Summary : This peptide sequence also has contractile effects on gastric smooth muscle .
- Methods of Application : Similar to its use in vascular physiology, this peptide can be applied to gastric smooth muscle cells in culture or in tissue sections . The contractile response can be measured using various methods, such as tension recording in isolated tissue strips .
- Results : The application of this peptide sequence results in contraction of gastric smooth muscle cells .
Application in Protease-Activated Receptor Research
- Field : Biochemistry
- Application Summary : This peptide sequence has been used as a protease-activated receptor 1 (PAR-1) selective activating peptide .
- Methods of Application : The peptide can be applied to cells expressing PAR-1 to study its activation and downstream signaling .
- Results : The application of this peptide sequence results in the activation of PAR-1 and subsequent cellular responses .
Application in Pharmacology
- Field : Pharmacology
- Application Summary : This peptide sequence is used in the development of drugs for cardiovascular diseases . It has contractile effects on vascular and gastric smooth muscle and stimulates the hydrolysis of phosphoinositides .
- Methods of Application : The peptide can be applied to various cell types and tissues to study its effects . The contractile response and phosphoinositide hydrolysis can be measured using various methods .
- Results : The application of this peptide sequence results in contraction of smooth muscle cells and increased hydrolysis of phosphoinositides .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H118N20O23/c1-43(2)34-53(93-71(114)54(35-44(3)4)94-73(116)55(92-67(110)49(83)42-102)36-45-16-7-5-8-17-45)70(113)90-51(21-13-31-88-81(86)87)69(112)98-59(40-64(85)105)79(122)101-33-15-22-61(101)76(119)97-57(39-63(84)104)74(117)96-58(41-66(108)109)75(118)89-50(20-11-12-30-82)68(111)95-56(37-47-24-26-48(103)27-25-47)72(115)91-52(28-29-65(106)107)78(121)100-32-14-23-62(100)77(120)99-60(80(123)124)38-46-18-9-6-10-19-46/h5-10,16-19,24-27,43-44,49-62,102-103H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,104)(H2,85,105)(H,89,118)(H,90,113)(H,91,115)(H,92,110)(H,93,114)(H,94,116)(H,95,111)(H,96,117)(H,97,119)(H,98,112)(H,99,120)(H,106,107)(H,108,109)(H,123,124)(H4,86,87,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHYRVSBKWIFES-WWSDOYNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H118N20O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1739.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sfllrnpndkyepf | |
CAS RN |
137339-65-2 | |
Record name | Thrombin receptor peptide (42-55) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137339652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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